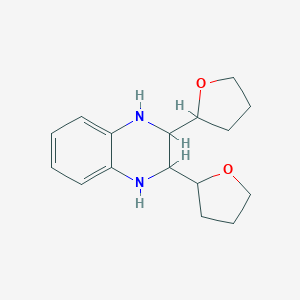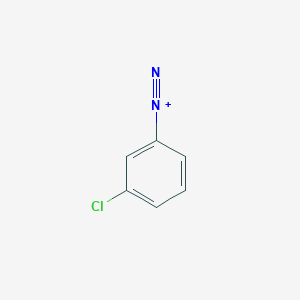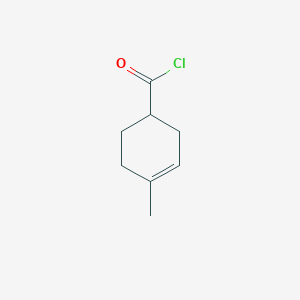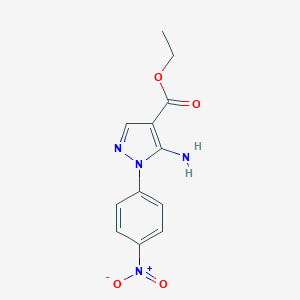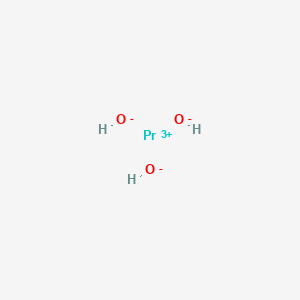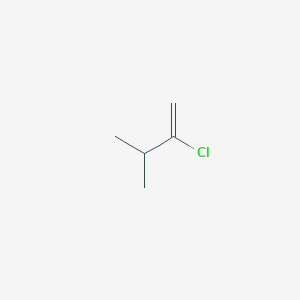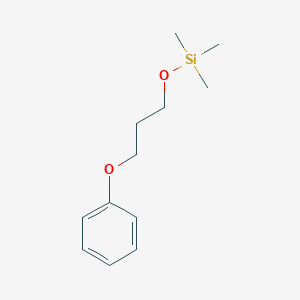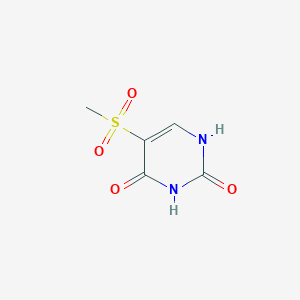![molecular formula C11H12N2O B095422 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 17408-30-9](/img/structure/B95422.png)
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE is a heterocyclic compound that belongs to the class of pyrazolopyridines. It has been shown to have various biochemical and physiological effects, making it an interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and cytoprotective genes. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, through the inhibition of NF-κB signaling. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low toxicity, making it a safe compound to work with. However, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone also has some limitations for lab experiments. It is a relatively new compound, which means that its mechanism of action is not fully understood. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone research. One direction is to further investigate its neuroprotective effects and potential therapeutic use for neurodegenerative diseases. Another direction is to investigate its anti-inflammatory and antioxidant properties and potential therapeutic use for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential use as an anticancer agent. Finally, research should be conducted to improve its solubility in water to make it more suitable for certain experiments.
Méthodes De Synthèse
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multistep process. The first step involves the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyridine, which can be achieved through a reaction between 2,6-dimethylpyridine and hydrazine hydrate. The resulting compound is then reacted with acetic anhydride and sodium acetate to obtain 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone.
Applications De Recherche Scientifique
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone has been shown to have antitumor properties, making it a potential therapeutic agent for cancer.
Propriétés
Numéro CAS |
17408-30-9 |
|---|---|
Nom du produit |
1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(2,7-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-10-11(9(3)14)8(2)12-13(7)10/h4-6H,1-3H3 |
Clé InChI |
NTZZCQQBWLBNNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
SMILES canonique |
CC1=CC=CC2=C(C(=NN12)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




